molecular formula C18H19ClFNO3 B3037638 2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- CAS No. 512177-31-0

2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-

Cat. No.: B3037638
CAS No.: 512177-31-0
M. Wt: 351.8 g/mol
InChI Key: VQNLJXWZGVRLBA-UHFFFAOYSA-N
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Description

2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- is a complex organic compound that belongs to the class of pyrrolones This compound is characterized by its unique structure, which includes a pyrrolone ring substituted with various functional groups such as acetyl, chloro, fluoro, cyclohexyl, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- typically involves multi-step organic reactions. The starting materials often include substituted anilines, cyclohexanone, and acetic anhydride. The synthetic route may involve:

    Formation of the pyrrolone ring: This can be achieved through cyclization reactions involving the condensation of aniline derivatives with diketones or keto acids.

    Introduction of the acetyl group: Acetylation can be performed using acetic anhydride in the presence of a catalyst such as pyridine.

    Substitution reactions: Halogenation (chlorination and fluorination) can be carried out using reagents like thionyl chloride and fluorine gas or other fluorinating agents.

    Hydroxylation: Introduction of the hydroxy group can be achieved through oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups (acetyl and potential ketone) can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, PCC, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA interaction: Binding to DNA and affecting gene expression and replication processes.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrrol-2-one derivatives: Compounds with similar pyrrolone structures but different substituents.

    Acetylated compounds: Molecules with acetyl groups attached to different core structures.

    Halogenated phenyl compounds: Compounds with halogen atoms (chlorine, fluorine) attached to phenyl rings.

Uniqueness

2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both halogen and hydroxy groups, along with the cyclohexyl and acetyl substituents, makes it a versatile compound for various chemical reactions and research applications.

Properties

IUPAC Name

3-acetyl-1-(4-chloro-2-fluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO3/c1-10(22)15-16(11-5-3-2-4-6-11)21(18(24)17(15)23)14-8-7-12(19)9-13(14)20/h7-9,11,16,23H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNLJXWZGVRLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-
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2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-
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2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-
Reactant of Route 4
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-
Reactant of Route 5
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-
Reactant of Route 6
Reactant of Route 6
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-

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